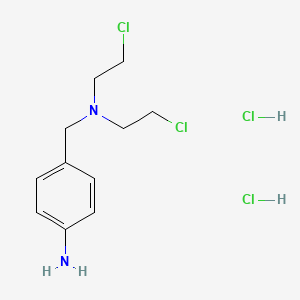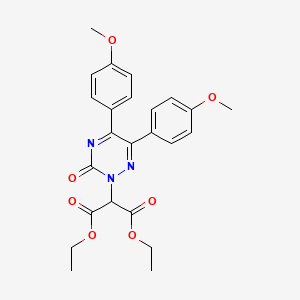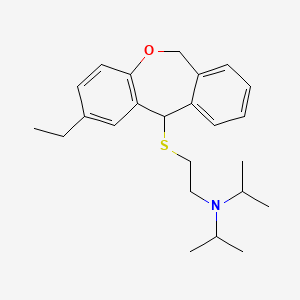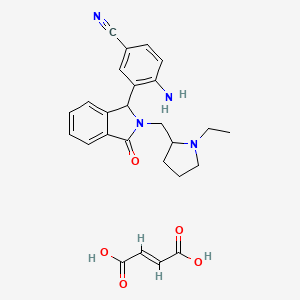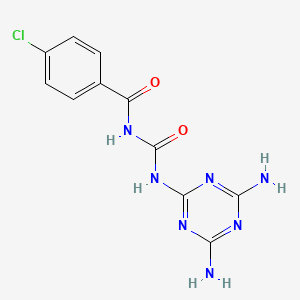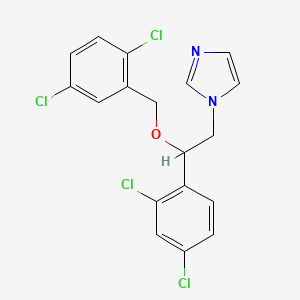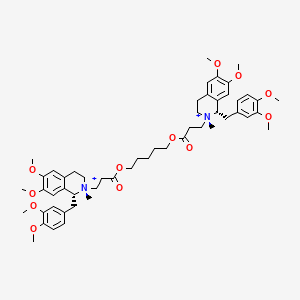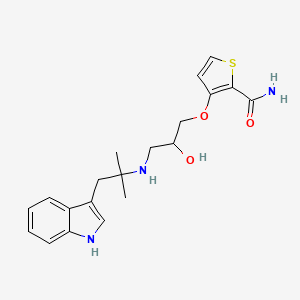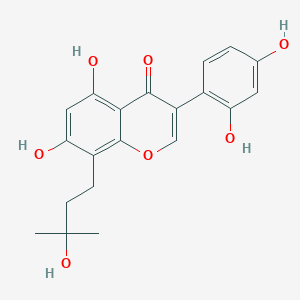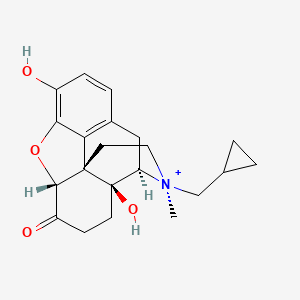
Methylnaltrexone, (17S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylnaltrexone, (17S)-, also known as methylnaltrexone bromide, is a quaternary ammonium compound derived from naltrexone. It is primarily used as a peripherally acting μ-opioid receptor antagonist. This compound is particularly effective in reversing the peripheral side effects of opioid drugs, such as constipation, without affecting the central analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylnaltrexone is synthesized from naltrexone through a methylation process. The reaction involves the use of methyl iodide or methyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of methylnaltrexone involves large-scale methylation of naltrexone using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methylnaltrexone primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides like methyl iodide or bromide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, methylation of naltrexone yields methylnaltrexone, while oxidation can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Methylnaltrexone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study quaternary ammonium compounds and their reactions.
Biology: Investigated for its effects on opioid receptors and its ability to reverse opioid-induced side effects.
Medicine: Approved for the treatment of opioid-induced constipation in patients with chronic non-cancer pain or advanced illness
Industry: Utilized in the development of new drugs targeting peripheral opioid receptors.
Mechanism of Action
Methylnaltrexone exerts its effects by selectively antagonizing peripheral μ-opioid receptors. Due to its quaternary ammonium structure, it cannot cross the blood-brain barrier, thus it does not interfere with the central analgesic effects of opioids. By blocking opioid receptors in the gastrointestinal tract, methylnaltrexone effectively reduces opioid-induced constipation without inducing withdrawal symptoms .
Comparison with Similar Compounds
Methylnaltrexone is unique among opioid receptor antagonists due to its inability to cross the blood-brain barrier. Similar compounds include:
Naloxone: A non-selective opioid antagonist that can cross the blood-brain barrier and is used to reverse opioid overdoses.
Naltrexone: Similar to naloxone but with a longer duration of action, used for opioid and alcohol dependence treatment.
Naloxegol: Another peripherally acting opioid antagonist used for opioid-induced constipation, but with different pharmacokinetic properties compared to methylnaltrexone
Methylnaltrexone stands out due to its specific peripheral action, making it highly effective for treating opioid-induced constipation without affecting central opioid effects .
Properties
CAS No. |
916045-22-2 |
|---|---|
Molecular Formula |
C21H26NO4+ |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22+/m1/s1 |
InChI Key |
JVLBPIPGETUEET-UGTAXJHQSA-O |
Isomeric SMILES |
C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
